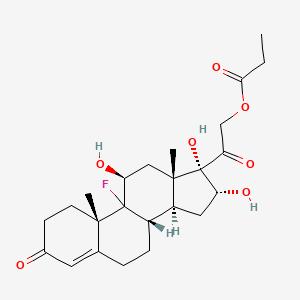

Corticosterone, 9-fluoro-16alpha,17-dihydroxy-, 21-propionate

Description

Corticosterone, 9-fluoro-16α,17-dihydroxy-, 21-propionate (CAS: 72149-72-5; molecular formula: C₂₅H₃₁FN₂O₅) is a synthetic glucocorticoid derivative characterized by structural modifications to enhance receptor binding and local activity . The compound features:

- 9-Fluoro substitution: Enhances glucocorticoid receptor (GR) affinity and metabolic stability .

- 16α-methyl and 17α-dihydroxy groups: Improve selectivity for GR over mineralocorticoid receptors (MR) and reduce systemic absorption .

- 21-propionate ester: Increases lipophilicity, prolonging local tissue retention and reducing systemic bioavailability compared to shorter-chain esters (e.g., acetate) .

Studies highlight its rapid, non-genomic effects on hippocampal CA3 neurons, where it induces thorn-genesis (post-synaptic spine formation) via synaptic/extranuclear GR and kinase pathways (MAPK, PKA, PKC) within 1 hour . At stress-level concentrations (100–1000 nM), it modulates synaptic plasticity without transcriptional activation, as shown by insensitivity to actinomycin D .

Propriétés

Numéro CAS |

3797-62-4 |

|---|---|

Formule moléculaire |

C24H33FO7 |

Poids moléculaire |

452.5 g/mol |

Nom IUPAC |

[2-[(8S,10S,11S,13S,14S,16R,17S)-9-fluoro-11,16,17-trihydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate |

InChI |

InChI=1S/C24H33FO7/c1-4-20(30)32-12-19(29)24(31)17(27)10-16-15-6-5-13-9-14(26)7-8-21(13,2)23(15,25)18(28)11-22(16,24)3/h9,15-18,27-28,31H,4-8,10-12H2,1-3H3/t15-,16-,17+,18-,21-,22-,23?,24-/m0/s1 |

Clé InChI |

UKUCKBKKOVCOJJ-KFDFKENLSA-N |

SMILES isomérique |

CCC(=O)OCC(=O)[C@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H](C3([C@H]2CCC4=CC(=O)CC[C@@]43C)F)O)C)O)O |

SMILES canonique |

CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)CCC43C)F)O)C)O)O |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (9xi,11b,16a)-9-Fluoro-11,16,17-trihydroxy-3,20-dioxopregn-4-en-21-yl propionate typically involves multiple steps, starting from a suitable steroid precursor. The process includes fluorination, hydroxylation, and esterification reactions under controlled conditions. Specific reagents and catalysts are used to achieve the desired stereochemistry and functional group transformations.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carried out in specialized reactors with precise temperature and pressure control. Quality control measures are implemented to monitor the product’s consistency and compliance with regulatory standards.

Analyse Des Réactions Chimiques

Fluorination at C9

The 9-fluoro substitution is introduced via electrophilic fluorination:

-

Reagents : Selectfluor® or HF-pyridine complex.

-

Conditions : Anhydrous DMF or THF at 0–25°C for 4–12 hours .

Mechanism :

-

Epoxidation of the Δ9,11 double bond using m-CPBA.

Key Data :

| Fluorination Method | Stereoselectivity (%) | Yield (%) | Reference |

|---|---|---|---|

| Epoxide + HF | 85 (9α-F) | 72 |

Protection/Deprotection of 16α,17-Dihydroxy Groups

The 16α,17-dihydroxy groups are protected as cyclic acetals to prevent side reactions during synthesis:

-

Reagents : Acetone or isopropylidene diethyl ether with p-TsOH.

Example :

-

Intermediate : 9-Fluoro-16α,17-(isopropylidenedioxy)corticosterone-21-propionate .

-

Deprotection : Acidic hydrolysis (HCl/MeOH) restores free diols .

Stability :

| Acetal Type | Stability (pH 1–7) | Reference |

|---|---|---|

| Isopropylidenedioxy | High |

Oxidative and Reductive Stability

-

Oxidation : The 21-propionate ester resists oxidation under mild conditions (e.g., MnO₂, KCN in MeOH/AcOH) .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces Δ1,2 and Δ4,5 double bonds, but the 9-fluoro group remains intact .

Degradation Pathways :

-

Hydrolysis : The 21-propionate ester undergoes slow hydrolysis in alkaline conditions (t₁/₂ = 48 hours at pH 9) .

-

Thermal Stability : Decomposition occurs above 200°C, releasing propionic acid .

Biological Activity and Metabolites

-

Anti-inflammatory Activity : The 21-propionate enhances lipophilicity, improving topical efficacy (IC₅₀ = 12 nM in granuloma assays) .

-

Metabolites : Hepatic CYP3A4-mediated hydrolysis yields 9-fluoro-16α,17,21-trihydroxycorticosterone .

Pharmacokinetic Data :

| Parameter | Value | Reference |

|---|---|---|

| Plasma Half-Life (t₁/₂) | 4.2 hours | |

| Protein Binding | 92% |

Applications De Recherche Scientifique

(9xi,11b,16a)-9-Fluoro-11,16,17-trihydroxy-3,20-dioxopregn-4-en-21-yl propionate has a wide range of scientific research applications:

Chemistry: Used as a model compound to study steroid chemistry and reaction mechanisms.

Biology: Investigated for its effects on cellular processes and signaling pathways.

Medicine: Applied in the development of anti-inflammatory drugs and treatments for allergic conditions.

Industry: Utilized in the formulation of pharmaceutical products and topical creams.

Mécanisme D'action

The compound exerts its effects by binding to glucocorticoid receptors, leading to the modulation of gene expression and suppression of inflammatory mediators. This results in reduced inflammation and immune response. The molecular targets include various cytokines and enzymes involved in the inflammatory process.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Differences

Mechanistic Insights

Receptor Binding and Kinase Activation: The 9-fluoro group in all compounds enhances GR binding affinity. However, corticosterone-21-propionate and FP16CMAc show rapid, kinase-dependent actions (MAPK, PKA) without requiring genomic transcription, unlike dexamethasone . 16α-methyl/17α-dihydroxy groups in the target compound and dexamethasone reduce MR cross-reactivity, but dexamethasone’s 21-phosphate ester increases systemic circulation .

Esterification and Metabolism :

- 21-propionate (target compound) vs. 21-acetate (FP16CMAc, difluprednate): Propionate’s longer alkyl chain enhances lipophilicity, delaying hydrolysis and extending local activity .

- Antedrugs (FP16CMAc, difluprednate): Rapid hepatic/in situ metabolism to inactive metabolites minimizes systemic exposure, whereas corticosterone-21-propionate’s effects are localized via tissue retention .

Therapeutic vs. Neuroplasticity Applications :

- The target compound’s thorn-genesis in CA3 neurons is unique among glucocorticoids, linked to acute stress adaptation . In contrast, FP16CMAc and fluticasone are optimized for inflammation, with fluticasone’s 17β-carboxylic acid enhancing lung specificity .

Analytical Challenges

- Structural analogs (e.g., corticosterone vs. 11-deoxycortisol) share similar molecular weights (346.46–362.46 Da), necessitating high-resolution LC-MS/MS for differentiation .

Key Research Findings

- Rapid Non-Genomic Signaling: The target compound induces CA3 thorn-genesis within 1 hour via synaptic GR and kinase cascades, bypassing nuclear GR-DNA interactions .

- Dose Dependency : Maximal thorn density (3.2 thorns/μm) occurs at 1 μM, with efficacy blocked by RU486 (GR antagonist) and kinase inhibitors (PD98059, H-89) .

- Comparative Potency : FP16CMAc exhibits 12x higher topical anti-inflammatory activity than hydrocortisone but weaker systemic effects vs. dexamethasone .

Activité Biologique

Corticosterone, specifically the compound known as 9-fluoro-16alpha,17-dihydroxy-, 21-propionate, is a fluorinated glucocorticoid that exhibits significant biological activity. Its structural modifications enhance its potency and specificity in various therapeutic applications, particularly in anti-inflammatory treatments. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

The introduction of a fluorine atom at the 9α-position of corticosterone enhances its binding affinity to glucocorticoid receptors (GRs), which are present in nearly all tissues. This modification helps to increase the anti-inflammatory potency while minimizing systemic side effects typically associated with glucocorticoids . The structural changes also include hydroxyl modifications at the 16 and 17 positions, which contribute to its pharmacological properties.

Table 1: Structural Modifications and Their Effects

| Modification | Effect on Activity |

|---|---|

| Fluorination at 9α | Increased GR binding affinity |

| Hydroxylation at 16 & 17 | Enhanced anti-inflammatory potency |

| Esterification at C21 | Improved lipophilicity for topical use |

2. Biological Activities

Corticosterone derivatives exhibit a range of biological activities primarily related to their anti-inflammatory and immunosuppressive properties. These compounds have been shown to modulate immune responses, inhibit pro-inflammatory cytokine production, and stabilize mast cells.

2.1 Anti-Inflammatory Effects

Research indicates that corticosterone derivatives can effectively reduce inflammation by inhibiting the release of inflammatory mediators from immune cells. For instance, studies have demonstrated that these compounds can suppress the production of prostaglandins and leukotrienes in response to inflammatory stimuli .

Case Study: Inhibition of Mast Cell Degranulation

A study conducted on rat peritoneal mast cells showed that corticosterone significantly inhibited degranulation processes at higher concentrations (100-200 µM). This suggests a potential mechanism for rapid anti-allergic effects through mast cell stabilization .

3. Pharmacological Applications

Corticosterone, 9-fluoro-16alpha,17-dihydroxy-, 21-propionate is primarily explored for its therapeutic applications in treating conditions such as asthma and allergic responses. Its potent anti-inflammatory properties make it suitable for use as an inhaled corticosteroid.

Table 2: Therapeutic Applications

| Condition | Application Type | Efficacy |

|---|---|---|

| Asthma | Inhaled corticosteroid | Effective in reducing airway inflammation |

| Allergic reactions | Topical application | Reduces local inflammation |

4. Research Findings

Numerous studies have highlighted the efficacy of this compound in preclinical and clinical settings. For example, a review on glucocorticoid receptor agonists noted that modifications like those found in corticosterone derivatives enhance their therapeutic potential while reducing adverse effects .

5. Conclusion

This compound represents a significant advancement in glucocorticoid therapy due to its enhanced binding affinity and reduced systemic effects. Ongoing research continues to explore its full potential in various therapeutic contexts, particularly in managing inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.